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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Canagliflozin

CAS No.: 842133-18-0

Cat. No.: S522556

Parameter Detail Citation
Plasma Protein Binding 99% (primarily to albumin) [1][2]
[3]
Absolute Oral Bioavailability ~65% [1][3]
Time to Peak Plasma 1to 2 hours [1][2]

Concentration (T~max~)

Volume of Distribution (V~ss~) 83.5 L (after IV dose) 2] [3]
BCS Classification Class IV (low solubility, low permeability) [4]
Metabolism Primarily via UGT1A9 and UGT2B4 (O- [1] [2]
glucuronidation); minimal by CYP3A4 [3]
Route of Elimination Feces (~51.7%, 41.5% as unchanged drug); Urine [1] [3]

(~33%, mostly as metabolites)

Terminal Elimination Half-life 100 mg: ~10.6 hours; 300 mg: ~13.1 hours [1][3]

Analytical Methods for Quantification
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Robust and sensitive bioanalytical methods are crucial for determining canagliflozin concentration in

biological matrices like plasma and urine during pharmacokinetic studies.

Ultra-Performance Liquid Chromatography-Tandem Mass
Spectrometry (UPLC-MS/MS)

This method is highly specific and suitable for simultaneous determination of multiple drugs, which is key

for interaction studies [4].

e Sample Preparation: Liquid-liquid extraction is preferred over protein precipitation for cleaner
samples and less matrix effect [4].
e Chromatography:
o Column: C18 column.
o Mobile Phase: Aqueous phase (5 mM ammonium acetate with 0.1% formic acid) and
acetonitrile as the organic phase [4].
o Flow Rate: Not specified in detail.
e Mass Spectrometry:
o lonization Mode: Electrospray lonization, Positive mode.
o Monitoring: Multiple Reaction Monitoring (MRM).
o Transition for Canagliflozin: m/z 465.1 - 191.1 [4].
e Method Performance: The method was validated for selectivity, linearity, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC) with UV
Detection

This method provides a stability-indicating approach for quantifying canagliflezin in pharmaceutical dosage

forms and stability samples [5].

e Chromatography:
o Column: Supelcosil C18 column (250 x 4.6 mm, 5 pm).
o Mobile Phase: 0.2% (v/v) Trifluoroacetic Acid in water / Acetonitrile (80:20, v/v).
o Flow Rate: 1.0 mL/min.
o Run Time: 15 minutes.
e Detection:
o Detector: Photo Diode Array (PDA).
o Wavelength: 290 nm.
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o Retention Time: ~6.9 minutes.
¢ Method Performance: The method is specific, precise, linear in the range of 12.6-37.9 pg/mL, and
rugged [5].

The experimental workflow for these analytical methods can be summarized as follows:

Sample Preparation

Data Analysis

Click to download full resolution via product page

Experimental workflow for quantifying canagliflozin in biological samples.

Drug Interaction Mechanisms

Canagliflozin's pharmacokinetics can be altered by concomitant drugs, primarily through competition for

metabolic enzymes and transporters.

e Enzyme-Mediated Interactions: Canagliflozin is mainly metabolized by UGT1A9. When co-
administered with sorafenib (a potent inhibitor of UGT1A9), the exposure (AUC and C~max~) of
canagliflozin increases significantly [4].

¢ Transporter-Mediated Interactions: Canagliflozin is a substrate of efflux transporters P-
glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [4]. It can also weakly inhibit these
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transporters. This is the primary mechanism for its interaction with lenvatinib (also a P-gp/BCRP
substrate), where canagliflozin increases the exposure of lenvatinib [4].

The following diagram illustrates these interaction pathways:

Substrate &
.% UGT1A9 Metabolizes Weak Inhibitor P-gp / BCRP Substrate
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Mechanisms of drug interactions involving canagliflozin.

Conclusion for Professionals

Canagliflozin is characterized by high plasma protein binding and a well-defined metabolic and transporter
profile. These properties are central to predicting its clinical behavior and drug-drug interactions. The
availability of robust LC-MS/MS and HPLC methods ensures accurate monitoring of its concentration,

which is vital for pharmacokinetic studies and ensuring therapeutic efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. : Uses, Dosage, Side Effects and More | MIMS Philippines Canagliflozin [mims.com]

2. Canagliflozin - StatPearls - NCBI Bookshelf [nchi.nlm.nih.gov]

3. Canagliflozin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. Pharmacokinetic Interactions between Canagliflozin and Sorafenib or... [pmc.ncbi.nlm.nih.gov]

5. Analytical Quality by Design-Assisted HPLC Method for ... [pmc.ncbi.nlm.nih.gov]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s522556?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9457773/
https://www.smolecule.com/products/s522556?utm_src=pdf-body-img
https://www.smolecule.com/products/s522556?utm_src=pdf-body
https://www.smolecule.com/products/s522556?utm_src=pdf-body
https://www.smolecule.com/products/s522556?utm_src=pdf-custom-synthesis
https://www.mims.com/philippines/drug/info/canagliflozin?mtype=generic
https://www.ncbi.nlm.nih.gov/books/NBK603733/
https://go.drugbank.com/drugs/DB08907
https://pmc.ncbi.nlm.nih.gov/articles/PMC9457773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9979227/
https://www.smolecule.com/products/s522556?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

To cite this document: Smolecule. [Canagliflozin: Pharmacokinetic & Physicochemical Profile].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b522556#canagliflozin-protein-binding-plasma-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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